molecular formula C16H13N3OS B2415605 2-amino-N,4-diphenylthiazole-5-carboxamide CAS No. 300815-19-4

2-amino-N,4-diphenylthiazole-5-carboxamide

Cat. No. B2415605
CAS RN: 300815-19-4
M. Wt: 295.36
InChI Key: USJJTZJZWYSQRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-N,4-diphenylthiazole-5-carboxamide is a chemical compound with the molecular formula C16H13N3OS and a molecular weight of 295.36 .


Synthesis Analysis

2-Aminothiazoles, which include 2-amino-N,4-diphenylthiazole-5-carboxamide, are significant organic medicinal compounds utilized as starting materials for the synthesis of diverse range of heterocyclic analogues . These compounds have promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .


Molecular Structure Analysis

The molecular structure of 2-amino-N,4-diphenylthiazole-5-carboxamide can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .


Chemical Reactions Analysis

2-Aminothiazole derivatives, including 2-amino-N,4-diphenylthiazole-5-carboxamide, have been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . This suggests that these compounds undergo chemical reactions that inhibit the growth of these cells.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-amino-N,4-diphenylthiazole-5-carboxamide, such as its melting point, boiling point, and density, can be found in chemical databases .

Scientific Research Applications

Synthesis and Biological Activity of Novel Compounds

  • Researchers have synthesized novel heterocyclic aryl monoazo organic compounds including thiazole derivatives. These compounds have shown promising results in in vitro screening for antioxidant activity, antitumor activity, and antimicrobial activity. They could potentially be used in sterile and biologically active fabrics for various life applications (Khalifa et al., 2015).

Development of Dyes and Fabric Applications

  • The novel synthesized thiazole-selenium disperse dyes, related to the thiazole family, have been applied for dyeing polyester fabrics, showcasing good color characteristics and fastness properties (Khalifa et al., 2015).

Synthesis of Novel Oxazoles

  • Efficient synthesis methods have been reported for creating phenyl-substituted oxazoles. This includes the synthesis of naturally occurring diaryloxazoles, such as texamine and uguenenazole, which may have implications in various chemical and biological research applications (Vijay Kumar et al., 2012).

Synthesis of Triazole-Based Compounds

  • Research has focused on the synthesis of 5-amino-1,2,3-triazole-4-carboxylates, useful for preparing collections of peptidomimetics or biologically active compounds based on the triazole scaffold. This includes the development of compounds active as HSP90 inhibitors, which have significant implications in cancer research (Ferrini et al., 2015).

Potential Pharmaceutical Applications

  • Thiazole derivatives have been explored for their potential as acyl-CoA:cholesterol O-acyltransferase (ACAT) inhibitors. This research is pivotal in understanding the role of these compounds in cholesterol metabolism and related disorders (Romeo et al., 1999).

Exploration in Thiazole Chemistry

  • There's ongoing research in the synthesis and evaluation of thiazole derivatives for various biological activities, including antimicrobial and antitubercular effects. This highlights the potential of thiazole derivatives in developing new therapeutic agents (Samadhiya et al., 2013).

Synthesis of Novel Antibacterial Agents

  • New analogs with benzo[d]thiazolyl substituents have shown promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These findings are crucial for the development of new antibacterial drugs (Palkar et al., 2017).

properties

IUPAC Name

2-amino-N,4-diphenyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS/c17-16-19-13(11-7-3-1-4-8-11)14(21-16)15(20)18-12-9-5-2-6-10-12/h1-10H,(H2,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USJJTZJZWYSQRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)N)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301327925
Record name 2-amino-N,4-diphenyl-1,3-thiazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301327925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24830348
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-amino-N,4-diphenylthiazole-5-carboxamide

CAS RN

300815-19-4
Record name 2-amino-N,4-diphenyl-1,3-thiazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301327925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.